4-Chloropyrido[3,2-d]pyrimidine
Description
Significance of Fused Pyridine-Pyrimidine Systems in Drug Discovery
The fusion of pyridine (B92270) and pyrimidine (B1678525) rings creates a bicyclic heterocyclic system with a unique electronic and structural landscape. This combination has proven to be highly fruitful in drug discovery, with numerous compounds containing this scaffold exhibiting a wide array of biological activities. researchgate.netresearchgate.net The inherent properties of the individual rings, such as their ability to participate in hydrogen bonding and their basicity, are synergistically enhanced in the fused system, making them attractive for interacting with biological targets. nih.gov
Role as Privileged Heterocyclic Scaffolds
Pyrido[3,2-d]pyrimidines are considered "privileged scaffolds," a term coined to describe molecular frameworks that are able to provide ligands for more than one type of receptor or enzyme. researchgate.netnih.govnih.gov This versatility stems from their structural complexity and the presence of multiple points for functionalization, allowing for the fine-tuning of their pharmacological profiles. nih.govscispace.comwestminster.ac.ukunimib.it The ability of these scaffolds to bind to a variety of biological targets has made them a focal point in the search for treatments for a range of diseases, including cancer and inflammatory conditions. nih.govresearchgate.netnih.govrsc.org
Structural Resemblance to Biogenic Purines
A key factor contributing to the biological activity of pyrido[3,2-d]pyrimidines is their structural similarity to endogenous purines, such as adenine (B156593) and guanine. nih.govle.ac.uk These purines are fundamental components of nucleic acids (DNA and RNA) and play crucial roles in cellular signaling and energy metabolism. The resemblance allows pyrido[3,2-d]pyrimidine (B1256433) derivatives to act as mimics or antagonists of natural purines, thereby interfering with various biological processes. This "bioisosteric" relationship is a powerful strategy in drug design, enabling the development of targeted therapies. le.ac.uk
Overview of Pyrido[3,2-d]pyrimidine Isomers and Their Distinct Reactivities
The fusion of a pyridine and a pyrimidine ring can result in four different isomers: pyrido[2,3-d]-, pyrido[3,2-d]-, pyrido[3,4-d]-, and pyrido[4,3-d]pyrimidine (B1258125). nih.govmdpi.com Each isomer possesses a unique arrangement of nitrogen atoms, which in turn dictates its chemical reactivity and biological activity. The electronic distribution and steric environment around the reactive sites differ significantly among the isomers, leading to distinct pathways for chemical modification and interaction with biological macromolecules. nih.govresearchgate.net For instance, the accessibility of the nitrogen atoms for protonation or alkylation, and the susceptibility of the rings to nucleophilic or electrophilic attack, vary across the isomeric series. evitachem.com
Historical Context of Pyrido[3,2-d]pyrimidine Research
The exploration of pyridopyrimidines dates back several decades, with early studies focusing on their synthesis and fundamental chemical properties. A notable synthesis of a pyrido[2,3-d]pyrimidine-2,4-diamine (B6165648) was described in 1993. mdpi.comencyclopedia.pubrsc.org Over the years, the growing recognition of their therapeutic potential has fueled intensive research efforts. nih.govrsc.orgresearchgate.netrsc.org The development of new synthetic methodologies has been a key driver in this field, enabling the creation of diverse libraries of pyrido[3,2-d]pyrimidine derivatives for biological screening. nih.gov This has led to the discovery of potent inhibitors of various enzymes, including kinases, which are critical targets in cancer therapy. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloropyrido[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-6-5(10-4-11-7)2-1-3-9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTHTRIHQGKZNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=N2)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60518196 | |
| Record name | 4-Chloropyrido[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60518196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51674-77-2 | |
| Record name | 4-Chloropyrido[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60518196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloropyrido[3,2-d]pyrimidine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 4 Chloropyrido 3,2 D Pyrimidine and Its Derivatives
De Novo Synthesis of the Pyrido[3,2-d]pyrimidine (B1256433) Ring System
The construction of the fused pyrido[3,2-d]pyrimidine ring system from acyclic or simpler cyclic precursors is a key strategy for accessing this important scaffold. Various cyclization strategies have been developed to this end, including multicomponent reactions and cycloadditions.
Cyclization Strategies
Three-component domino reactions have emerged as a powerful tool for the efficient construction of complex heterocyclic systems in a single synthetic operation. These reactions offer advantages in terms of atom economy, reduced reaction times, and operational simplicity.
A mild and efficient one-pot synthesis of pyrido[3,2-d]pyrimidine derivatives has been achieved through a three-component domino reaction of amines, aldehydes, and terminal unactivated alkynes, utilizing Boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid catalyst. This methodology provides good to high yields and is characterized by its mild reaction conditions and shorter reaction times researchgate.net. The reaction proceeds via an initial formation of an intermediate from the amine, aldehyde, and alkyne, which then undergoes cyclization to form the desired pyrido[3,2-d]pyrimidine core.
Table 1: Examples of Pyrido[3,2-d]pyrimidine Synthesis via Three-Component Domino Reaction
| Amine | Aldehyde | Alkyne | Catalyst | Solvent | Yield (%) |
| 5-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Aromatic Aldehydes | Phenylacetylene | BF₃·OEt₂ | Toluene | Good to High |
While the use of simple amines in three-component reactions for the synthesis of pyrido[3,2-d]pyrimidines is established, the application of heterocyclic amines in this context is a developing area. The condensation of heterocyclic amines, such as 2,6-diaminopyrimidin-4(3H)-one, with aldehydes and various cyclic or acyclic ketones represents a common route to pyrido[2,3-d]pyrimidines, a related isomer researchgate.net. The adaptation of these methods to specifically target the pyrido[3,2-d]pyrimidine scaffold using terminal alkynes is a subject of ongoing research.
The Aza-Diels-Alder reaction, a powerful tool for the construction of nitrogen-containing six-membered rings, has been explored for the synthesis of fused pyrimidine (B1678525) systems. While specific examples for the direct synthesis of the parent 4-Chloropyrido[3,2-d]pyrimidine via this method are not prevalent in the reviewed literature, related structures have been successfully synthesized. For instance, a domino aza/oxa-hetero-Diels–Alder reaction has been utilized to construct novel spiro[pyrido[3′,2′:5,6]pyrano[2,3-d]pyrimidine-7,5′-pyrimidines] nih.gov. This highlights the potential of cycloaddition strategies in accessing complex derivatives of the broader pyridopyrimidine family. The hetero-Diels–Alder reaction of 5-amino-1,3-dimethyl uracil and O-propargylated salicylaldehyde has also been employed to synthesize pyrido[3,2-d]pyrimidine derivatives researchgate.net.
The direct synthesis of this compound from a simple 2-aminopyrimidine precursor through a one-pot cyclization and chlorination is not a commonly reported method. A more established route involves the initial synthesis of the corresponding hydroxy derivative, pyrido[3,2-d]pyrimidin-4-one, followed by chlorination.
A common precursor for the synthesis of the pyrido[3,2-d]pyrimidine ring system is 2-aminonicotinic acid. This can be cyclized with reagents like formamide or urea to yield pyrido[3,2-d]pyrimidin-4-one nih.gov. Subsequent treatment of this intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) effectively replaces the hydroxyl group with a chlorine atom to yield the target compound, this compound. The use of POCl₃ for the chlorination of hydroxypyrimidines and related heterocyclic systems is a well-established and widely used transformation in heterocyclic chemistry nih.gov.
For instance, a general procedure involves heating the pyrido[3,2-d]pyrimidin-4-one with an excess of POCl₃, often in the presence of a catalytic amount of a tertiary amine like N,N-dimethylaniline, to facilitate the reaction. After the reaction is complete, the excess POCl₃ is removed under reduced pressure, and the crude product is isolated by pouring the reaction mixture onto ice followed by neutralization.
Intramolecular Cyclization Approaches
A key strategy for constructing the pyrido[3,2-d]pyrimidine core involves the intramolecular cyclization of appropriately substituted pyridine (B92270) precursors. This approach typically starts with a 3-aminopyridine derivative, which is elaborated to contain the necessary functionalities for the subsequent ring closure to form the pyrimidine ring.
One common method involves the reaction of a 3-aminopyridine derivative with a reagent that introduces a one-carbon unit and a nitrogen-containing group. For instance, the treatment of a 3-aminopyridine with isocyanates or isothiocyanates can furnish a 3-ureido or 3-thioureidopyridine intermediate. Subsequent thermal or acid-catalyzed cyclization of this intermediate leads to the formation of the corresponding pyrido[3,2-d]pyrimidin-4-one or -thione. The resulting pyrimidinone can then be chlorinated using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the target this compound.
The regioselectivity of the cyclization step is critical in ensuring the formation of the desired [3,2-d] fused system. The reaction conditions, including temperature and the choice of catalyst, play a crucial role in controlling the outcome of the reaction and minimizing the formation of isomeric byproducts.
Condensation Techniques
Condensation reactions provide a powerful and convergent approach to the synthesis of the pyrimidine ring of the pyrido[3,2-d]pyrimidine system. These methods typically involve the reaction of a compound containing a pre-formed pyridine ring with a suitable building block to construct the fused pyrimidine moiety.
Reaction of Carbonyl Compounds with Amidines
The Pinner synthesis and related condensation reactions are widely employed for the construction of pyrimidine rings. slideshare.netmdpi.comyoutube.comslideshare.net This methodology involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with an amidine. In the context of pyrido[3,2-d]pyrimidine synthesis, this would involve a pyridine derivative bearing a 1,3-dicarbonyl-like functionality at the 2- and 3-positions reacting with an amidine.
More commonly, a 2-amino-3-cyanopyridine or a 2-amino-3-carboxamidopyridine can serve as the starting material. The amino group and the adjacent cyano or carboxamido group can react with a one-carbon electrophile, such as formic acid or its derivatives, to facilitate the cyclization and formation of the pyrimidine ring. The resulting hydroxypyridopyrimidine can then be converted to this compound.
The reaction mechanism typically proceeds through initial nucleophilic attack of the amino group on the carbonyl carbon, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrimidine ring. The choice of reaction conditions, including the solvent and catalyst (acidic or basic), is crucial for achieving high yields and purity. slideshare.netslideshare.net
Table 1: Examples of Pinner-type Synthesis for Pyrimidine Derivatives
| 1,3-Dicarbonyl Compound | Amidine | Catalyst | Product | Reference |
|---|---|---|---|---|
| β-keto ester | Non-N-substituted amidine | Acid | Substituted pyrimidine | slideshare.net |
| β-diketone | Non-N-substituted amidine | Acid | Substituted pyrimidine | slideshare.net |
Oxidative Annulation Reactions
Recent advancements in synthetic methodology have introduced oxidative annulation reactions as a powerful tool for the construction of N-heterocycles. researchgate.netosi.lv These reactions often involve transition metal catalysis to facilitate the formation of new carbon-carbon and carbon-nitrogen bonds under oxidative conditions. researchgate.net
In the context of pyrido[3,2-d]pyrimidine synthesis, an oxidative annulation approach could involve the reaction of a substituted pyridine with an alkyne or another suitable coupling partner in the presence of a metal catalyst and an oxidant. The reaction would proceed through a cascade of steps, including C-H activation, migratory insertion, and reductive elimination, to construct the fused pyrimidine ring. While specific examples for the direct synthesis of this compound via this method are still emerging, the general principles of oxidative annulation hold significant promise for the development of novel and efficient synthetic routes. researchgate.netosi.lv
Functionalization and Derivatization Strategies for this compound
The chlorine atom at the 4-position of the pyrido[3,2-d]pyrimidine ring is highly susceptible to nucleophilic displacement, making it an excellent leaving group for the introduction of a wide variety of functional groups. Nucleophilic aromatic substitution (SNAr) reactions are the most common and versatile strategy for the derivatization of this compound.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nature of the pyrimidine ring and the adjacent pyridine nitrogen atom activates the C4-position towards nucleophilic attack. This allows for the displacement of the chloride ion by a diverse range of nucleophiles under relatively mild conditions.
The reaction of this compound with various nucleophiles such as amines, alcohols, and thiols provides a straightforward and efficient method for the synthesis of a wide array of 4-substituted pyrido[3,2-d]pyrimidine derivatives. nih.govmdpi.comsci-hub.se
Amines: A vast library of primary and secondary amines can be readily coupled with this compound to furnish the corresponding 4-amino derivatives. These reactions are typically carried out in a suitable solvent, such as ethanol, isopropanol, or dimethylformamide (DMF), often in the presence of a base to neutralize the hydrogen chloride generated during the reaction. The reactivity of the amine nucleophile can be influenced by its basicity and steric hindrance.
Alcohols: Alkoxides, generated from the corresponding alcohols by treatment with a strong base like sodium hydride or potassium tert-butoxide, readily displace the chlorine atom to form 4-alkoxy-pyrido[3,2-d]pyrimidines. The reactions are generally performed in the parent alcohol as the solvent or in an inert aprotic solvent. sci-hub.sebath.ac.uk
Thiols: Thiolates, which are easily prepared from thiols and a base, are excellent nucleophiles and react smoothly with this compound to yield 4-(thioalkyl) or 4-(thioaryl) derivatives. These reactions are typically fast and high-yielding, providing access to a range of sulfur-containing analogues.
Table 2: Examples of Nucleophilic Aromatic Substitution on this compound
| Nucleophile | Reagent/Conditions | Product |
|---|---|---|
| Primary/Secondary Amine | Amine, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., EtOH, DMF) | 4-Aminopyrido[3,2-d]pyrimidine |
| Alcohol | Alcohol, Base (e.g., NaH, KOtBu) | 4-Alkoxypyrido[3,2-d]pyrimidine |
Regioselectivity of SNAr at the 4-position
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the derivatization of halogenated pyridopyrimidines. In the case of di- or poly-substituted pyridopyrimidines, the regioselectivity of the substitution is a critical aspect. For pyrido[3,2-d]pyrimidines with identical leaving groups at the C-2 and C-4 positions, such as 2,4-dichloropyrido[3,2-d]pyrimidine, nucleophilic attack preferentially occurs at the C-4 position. nih.gov This selectivity is attributed to the higher electrophilicity of the C-4 position.
This phenomenon was confirmed in a study involving 2,4-diazidopyrido[3,2-d]pyrimidine, where SNAr reactions with various N-, O-, and S-nucleophiles resulted in substitution exclusively at the C-4 position. nih.gov To further validate the inherent reactivity of the C-4 position, a sequential substitution was performed on 2,4-dichloropyrido[3,2-d]pyrimidine. The initial reaction with an amine followed by the addition of sodium azide demonstrated that the first substitution indeed takes place at the C-4 position. nih.gov
The factors governing this regioselectivity are complex and can be influenced by the electronic properties of the substituents on the ring. For instance, in the related 2,4-dichloropyrimidine system, the presence of electron-donating groups at the C-6 position can reverse the typical C-4 selectivity, favoring substitution at the C-2 position. wuxiapptec.com This is rationalized through quantum mechanical analyses, which show a change in the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making the C-2 position more susceptible to nucleophilic attack. wuxiapptec.com While the pyridopyrimidine system has its unique electronic landscape, these principles highlight the tunable nature of SNAr regioselectivity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For this compound, these reactions provide a powerful platform for introducing a wide range of substituents at the 4-position, thereby enabling the synthesis of diverse derivatives.
The Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an organoboron compound with a halide, is a widely used method for the formation of C-C bonds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 4-position.
A study on the synthesis of a pyrido[3,2-d]pyrimidine derivative utilized a Suzuki-Miyaura coupling between a chlorinated precursor and 3,4-dimethoxyphenylboronic acid. The reaction, catalyzed by Pd(PPh3)4 with K2CO3 as the base in a dioxane/water solvent system at 90 °C, proceeded with a high yield of 98%. researchgate.net This demonstrates the efficiency of this method for the arylation of the pyrido[3,2-d]pyrimidine core.
The regioselectivity of Suzuki-Miyaura reactions on polyhalogenated pyridopyrimidines is also a key consideration. For instance, in the case of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, the reaction with arylboronic acids can be controlled to achieve selective substitution at the C-6, C-4, or C-2 positions depending on the reaction conditions and the nature of the halogens. academie-sciences.fr Generally, the reactivity of the halogen follows the order I > Br > Cl, and the position of substitution is influenced by the electronic properties of the ring.
Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Pyrido[3,2-d]pyrimidine Scaffolds
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Chloro-2-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidine | 3,4-dimethoxyphenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 90 | 98 | researchgate.net |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for the synthesis of arylamines from aryl halides. For this compound, this methodology enables the introduction of a diverse range of amino substituents at the 4-position, which is a common structural motif in biologically active compounds.
The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine and regenerate the catalyst. wikipedia.org The scope of the Buchwald-Hartwig amination is broad, accommodating a wide variety of amines and aryl halides with excellent functional group tolerance. libretexts.org
In a study focused on the diversification of pyrido[2,3-d]pyrimidin-7(8H)-ones, a closely related isomer, the Buchwald-Hartwig reaction was successfully employed to introduce various N-aryl substituents at the C4 position. nih.gov Although the leaving group in that study was a triflate, the principle is directly applicable to this compound, demonstrating the utility of this reaction for creating C-N bonds in this heterocyclic system.
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. organic-chemistry.orglibretexts.org This reaction provides a means to introduce vinyl substituents onto the pyrido[3,2-d]pyrimidine core. The Sonogashira reaction, on the other hand, is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.gov This reaction is instrumental in synthesizing compounds with an arylethynyl moiety.
While specific examples of Heck and Sonogashira reactions on this compound are not extensively documented in the provided search results, the reactivity of the C-Cl bond at the 4-position suggests its suitability as a substrate for these transformations. For instance, the Sonogashira coupling has been successfully performed on 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purine derivatives, a related heterocyclic system, to introduce various alkynyl groups in good yields under microwave irradiation. researchgate.net This indicates the potential for applying similar conditions to this compound.
The success and selectivity of palladium-catalyzed cross-coupling reactions are highly dependent on the choice of ligands and solvent systems. The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the regioselectivity of the reaction.
For instance, in the cross-coupling of dihalogenated N-heteroarenes, the use of sterically hindered N-heterocyclic carbene (NHC) ligands can invert the conventional site selectivity, favoring reaction at the C-4 position over the typically more reactive C-2 position. nih.gov This ligand-controlled selectivity is a powerful tool for accessing otherwise difficult-to-synthesize isomers.
The solvent also has a significant impact on the reaction outcome. whiterose.ac.uk It influences the solubility of the reactants and catalyst, the rate of the reaction, and in some cases, can even participate in the catalytic cycle. whiterose.ac.uk For example, in the Suzuki-Miyaura coupling of dichloropyrimidines, the choice of solvent can affect the reaction temperature and efficiency. mdpi.com Aprotic polar solvents like DMF are commonly used, while ethereal solvents such as dioxane and DME are also effective. whiterose.ac.uk The optimization of both ligand and solvent is therefore a critical step in developing efficient and selective cross-coupling methodologies for this compound.
Scaffold Modification and Diversification
The pyrido[3,2-d]pyrimidine scaffold serves as a versatile template for the development of new chemical entities with potential therapeutic applications. mdpi.com The synthetic methodologies described above, particularly the palladium-catalyzed cross-coupling reactions, are instrumental in the modification and diversification of this core structure.
Starting from this compound, a wide array of functional groups can be introduced at the 4-position. Subsequent reactions on these newly introduced substituents or at other positions on the heterocyclic core can lead to a vast chemical space of novel compounds. nih.gov For example, a substituent introduced via a Suzuki-Miyaura coupling can be further functionalized, or the remaining positions on the pyridine or pyrimidine rings can be subjected to other transformations.
This strategy of scaffold hopping and diversification has been successfully applied to the related pyrido[2,3-d]pyrimidine (B1209978) system to develop inhibitors of various kinases. nih.gov By systematically modifying the substituents around the core, structure-activity relationships (SAR) can be established, guiding the design of more potent and selective compounds. The ability to perform regioselective substitutions and a variety of cross-coupling reactions on the this compound scaffold makes it an attractive starting point for such drug discovery efforts.
Introduction of Diverse Substituents to Modulate Activity
The introduction of a chlorine atom at the C4 position of the pyrido[3,2-d]pyrimidine nucleus is a key strategy for enabling further molecular diversification. nih.gov This chloro group acts as a reactive handle, allowing for the introduction of a wide array of substituents through nucleophilic substitution or cross-coupling reactions. This approach is crucial for modulating the biological activity of the resulting compounds, as the substitution pattern on the heterocyclic core often governs its interaction with biological targets. nih.gov
By leveraging the 4-chloro intermediate, various functional groups can be installed, including N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl substituents. nih.gov Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann reactions, are powerful tools for this purpose. nih.gov For instance, palladium or copper catalysts can be used to form new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds at the C4 position. This strategic functionalization allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, which is essential in drug discovery programs targeting specific enzymes or receptors. nih.govnih.gov
Research on the related pyrido[2,3-d]pyrimidine scaffold has extensively demonstrated the utility of a 4-chloro precursor for creating libraries of compounds with varied biological profiles, including potential tyrosine kinase inhibitors. nih.gov This highlights the importance of the 4-chloro intermediate as a pivotal building block for exploring the structure-activity relationships (SAR) of pyrido[3,2-d]pyrimidine derivatives.
Scaffold Hopping Strategies
Scaffold hopping is a prominent strategy in medicinal chemistry used to identify novel core structures that retain the biological activity of a known parent compound while offering improved properties such as potency, selectivity, or pharmacokinetics. This approach involves modifying the central molecular framework to discover isosteric replacements that maintain the key pharmacophoric features.
A notable application of this strategy led to the synthesis of pyrido[3,2-d]pyrimidine-based inhibitors of cyclin G-associated kinase (GAK), a target for broad-spectrum antiviral activity. researchgate.net The starting point for this discovery was a previously identified series of isothiazolo[4,3-b]pyridine inhibitors. Through a scaffold-hopping approach, the isothiazolo[4,3-b]pyridine core was replaced with the pyrido[3,2-d]pyrimidine framework. researchgate.net This strategic modification resulted in new compounds with potent GAK binding affinity. The synthesis involved a multi-step sequence starting from a substituted pyridine, followed by palladium-catalyzed Suzuki coupling to introduce a dimethoxyphenyl group, cyclization with formamide under microwave irradiation to form the pyrimidine ring, and subsequent functionalization to yield the final inhibitor. researchgate.net This successful implementation of scaffold hopping underscores its value in discovering novel chemotypes for established biological targets.
Catalytic Methods in Pyrido[3,2-d]pyrimidine Synthesis
Catalysis plays a central role in the modern synthesis of heterocyclic compounds, offering pathways to increased efficiency, selectivity, and sustainability. The synthesis of the pyrido[3,2-d]pyrimidine core and its derivatives has benefited significantly from the application of various catalytic systems, including Lewis acids, transition metals, and nanocatalysts, as well as from the development of green chemistry protocols. researchgate.netresearchgate.net
**2.3.1. Lewis Acid Catalysis (e.g., BF₃·OEt₂) **
Lewis acid catalysis is a powerful tool for promoting reactions that form the heterocyclic core of pyridopyrimidines. Boron trifluoride etherate (BF₃·OEt₂) has been effectively employed as a catalyst in a one-pot, three-component domino reaction to synthesize pyrido[3,2-d]pyrimidine derivatives. researchgate.net This method involves the reaction of amines, aldehydes, and terminal unactivated alkynes. The reaction proceeds under mild conditions, offering good to high yields and shorter reaction times with operational simplicity. researchgate.net The role of BF₃·OEt₂ is to activate the reactants, facilitating the cascade of reactions that lead to the formation of the final fused-ring system.
Table 1: BF₃·OEt₂ Catalyzed Synthesis of Pyrido[3,2-d]pyrimidine Derivatives
| Entry | Aldehyde | Amine | Alkyne | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | Aniline | Phenylacetylene | 85 |
| 2 | 4-Chlorobenzaldehyde | Aniline | Phenylacetylene | 92 |
| 3 | 4-Methoxybenzaldehyde | Aniline | Phenylacetylene | 88 |
| 4 | Benzaldehyde | 4-Methylaniline | Phenylacetylene | 82 |
Data sourced from a study on one-pot synthesis of pyrido[3,2-d]pyrimidine derivatives. researchgate.net
Transition Metal Catalysis (e.g., Palladium, Copper)
Transition metals, particularly palladium and copper, are extensively used to catalyze cross-coupling reactions that are fundamental to the synthesis and functionalization of pyridopyrimidines. nih.gov
Palladium Catalysis: Palladium catalysts are crucial for forming C-C and C-N bonds. For example, in the synthesis of a pyrido[3,2-d]pyrimidine-based GAK inhibitor, a Suzuki coupling reaction catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) was used to introduce a 3,4-dimethoxyphenyl substituent onto the pyridine ring precursor. researchgate.net Furthermore, palladium-catalyzed methods, such as the Buchwald-Hartwig cross-coupling, are instrumental in functionalizing the 4-chloro position of the pyridopyrimidine scaffold, allowing for the introduction of various aryl and alkylamino groups. nih.gov Photochemical approaches using palladium catalysis under UV light have also been developed for the synthesis of substituted pyrido[2,3-d]pyrimidines, a strategy that could be adapted for the [3,2-d] isomer. tandfonline.comtandfonline.com
Copper Catalysis: Copper catalysts are often employed in Ullmann-type reactions to introduce N-aryl, O-aryl, and S-aryl substituents at the C4 position of 4-chloropyridopyrimidines. nih.gov These reactions are valuable for expanding the chemical diversity of the scaffold. Copper-catalyzed methods have also been reported for the synthesis of the pyrimidine ring itself from components like terminal alkynes and amidines, showcasing the versatility of copper in heterocyclic synthesis. mdpi.com
Table 2: Examples of Transition Metal-Catalyzed Reactions in Pyridopyrimidine Synthesis
| Reaction Type | Catalyst | Reactants | Product Feature | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid, Halogenated pyridine | C-C bond formation | researchgate.net |
| Buchwald-Hartwig | Palladium complex | 4-Chloropyridopyrimidine, Amine | C-N bond formation | nih.gov |
Nanocatalysis (e.g., Fe₃O₄@SiO₂-SO₃H, H₁₄[NaP₅W₃₀O₁₁₀]/SiO₂, MgO)
Nanocatalysis has emerged as a highly efficient and sustainable approach in organic synthesis, offering advantages such as high surface area, enhanced reactivity, and ease of catalyst recovery and reuse. While much of the research in the pyridopyrimidine field has focused on the pyrido[2,3-d] isomer, the principles are applicable to other isomers.
Magnetic Nanocatalysts: Magnetic nanoparticles, such as iron oxide (Fe₃O₄) coated with silica and functionalized with acid groups (e.g., Fe₃O₄@SiO₂-SO₃H), serve as powerful, recyclable solid acid catalysts. These catalysts have been used to promote the one-pot, multi-component synthesis of pyrido[2,3-d]pyrimidines in high yields. nih.gov The magnetic core allows for easy separation of the catalyst from the reaction mixture using an external magnet. proquest.com
Other Nanocatalysts:
H₁₄[NaP₅W₃₀O₁₁₀]/SiO₂: This silica-supported heteropolyacid has been utilized as a solid acid catalyst.
Magnesium Oxide (MgO): Nanocrystalline MgO has proven to be a highly efficient catalyst for the three-component synthesis of pyrido[2,3-d]pyrimidine derivatives in water, an environmentally friendly solvent. frontiersin.orgresearchgate.net MgO nanoparticles are attractive due to their low cost and basic properties, which can facilitate key steps in the reaction cascade. frontiersin.orgmdpi.com
The use of these nanocatalysts often allows reactions to proceed under milder conditions and with shorter reaction times compared to conventional methods. researchgate.net
Green Chemistry Approaches (e.g., Water-Mediated, Catalyst-Free Protocols)
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.injmaterenvironsci.com In pyridopyrimidine synthesis, this has led to the development of protocols that use environmentally benign solvents like water or avoid solvents altogether.
Water-Mediated Synthesis: Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and inexpensive nature. Several methods have been developed for the synthesis of pyridopyrimidines in aqueous media. researchgate.net These reactions are often multi-component processes that proceed in high yields, simplifying workup procedures as the product often precipitates from the aqueous solution. researchgate.netnih.gov The use of catalysts like nanocrystalline MgO in water further enhances the green credentials of these synthetic routes. researchgate.net
Catalyst-Free Protocols: The development of catalyst-free reactions represents a significant advance in green synthesis. For certain pyridopyrimidine syntheses, reactions can be carried out under thermal conditions or with microwave or ultrasonic irradiation in green solvents like glycerol or even in the absence of any solvent (mechanochemical synthesis). researchgate.net These methods reduce waste and avoid the use of potentially toxic and expensive catalysts, aligning with the core tenets of sustainable chemistry. rasayanjournal.co.in
Computational Studies on Synthetic Pathways and Reactivity
Computational chemistry serves as a powerful tool for predicting and understanding the reactivity of heterocyclic compounds, including the this compound scaffold. While detailed computational studies focusing exclusively on the synthetic pathways of this compound are not extensively documented in dedicated publications, valuable insights can be drawn from theoretical investigations into the reactivity of related dichloropyrimidine and dichloropyridopyrimidine systems. These studies primarily focus on elucidating the regioselectivity of nucleophilic aromatic substitution (SNAr), a critical reaction in the synthesis of various derivatives.
Quantum mechanical analyses, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the most reactive sites on a molecule. For chloro-substituted pyrimidine and pyridopyrimidine rings, the reactivity towards nucleophiles is largely governed by the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO indicates the most electrophilic centers in a molecule, which are the most likely sites for nucleophilic attack.
In systems analogous to this compound, such as 2,4-dichloropyrimidines, computational models consistently show that the LUMO is predominantly localized at the C-4 position. This localization makes the C-4 carbon atom more electron-deficient and, consequently, more susceptible to nucleophilic substitution compared to the C-2 position. wuxiapptec.com
This theoretical prediction is strongly supported by experimental findings on the closely related compound, 2,4-dichloropyrido[3,2-d]pyrimidine. Studies on the SNAr reactions of this molecule have confirmed that the C-4 position is the more reactive site. mdpi.comnih.gov When 2,4-dichloropyrido[3,2-d]pyrimidine is treated with a nucleophile, the substitution occurs preferentially at the C-4 position. mdpi.comnih.gov This observed regioselectivity aligns perfectly with the predictions from computational LUMO analysis.
Furthermore, computational studies can model the entire reaction pathway, including the transition states, to calculate activation energies for competing reactions. For SNAr reactions on similar dichlorinated heterocycles, the calculated energy barrier for a nucleophilic attack at the C-4 position is typically lower than that for an attack at the C-2 position, further explaining the observed product distribution. wuxibiology.com
Another aspect where computational studies provide insight is the influence of substituents on reactivity. Once a nucleophile has been introduced at the C-4 position of the pyrido[3,2-d]pyrimidine ring, the electronic properties of the entire molecule are altered. Experimental work on 2,4-dichloropyrido[3,2-d]pyrimidine has shown that the introduction of an electron-donating amino group at C-4 significantly slows down or even prevents a second substitution at the C-2 position. nih.gov Computational models can quantify this deactivating effect by calculating changes in electron density and the energy of the LUMO upon substitution.
The table below summarizes some of the computed physicochemical properties for this compound, which are foundational parameters used in more complex computational reactivity studies.
| Property | Value |
| Molecular Formula | C₇H₄ClN₃ |
| Molecular Weight | 165.58 g/mol |
| XLogP3-AA | 1.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
| Data sourced from PubChem CID 13101639. nih.gov |
Biological Activities and Therapeutic Potential of 4 Chloropyrido 3,2 D Pyrimidine Derivatives
Anticancer Activity
Derivatives of 4-chloropyrido[3,2-d]pyrimidine have been the focus of extensive research due to their promising anticancer properties. These compounds exert their effects through various mechanisms, most notably through the inhibition of enzymes that are critical for cancer cell proliferation and survival.
Enzyme Inhibition
The primary mechanism by which this compound derivatives exhibit their anticancer effects is through the inhibition of specific enzymes that are dysregulated in various cancers. This targeted inhibition disrupts signaling pathways essential for tumor growth and progression.
A significant focus of research has been on the development of kinase inhibitors based on the pyrido[3,2-d]pyrimidine (B1256433) scaffold. nih.gov Kinases are a large family of enzymes that play a central role in cell signaling, and their aberrant activity is a hallmark of many cancers. By blocking the activity of specific kinases, these compounds can effectively halt the uncontrolled cell growth characteristic of cancer. nih.gov
While specific research on this compound as a direct PDK1 inhibitor is not extensively detailed in the provided context, the broader class of pyridopyrimidines has been investigated for its kinase inhibitory potential. The pyrido[3,2-d]pyrimidine scaffold has been utilized in the synthesis of dual inhibitors of ERK/PI3K, highlighting its versatility in targeting key components of cancer signaling pathways. nih.gov
The this compound core is a crucial structural element in the synthesis of Janus kinase (JAK) inhibitors. youtube.comresearchgate.net Delgocitinib, a notable pan-JAK inhibitor, is synthesized using a multi-step process where a key intermediate can be derived from this chloro-substituted pyridopyrimidine. youtube.comresearchgate.netresearchgate.net Delgocitinib functions by blocking the activation of the JAK-STAT signaling pathway, which is implicated in the pathogenesis of chronic inflammatory skin diseases and other immune-related disorders. youtube.comnih.gov It inhibits all four members of the JAK family: JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2). youtube.comnih.gov The development of such inhibitors showcases the importance of the pyridopyrimidine scaffold in creating potent and selective therapeutic agents. nih.gov
Table 1: Delgocitinib and its Target Kinases
| Compound | Target Kinases | Mechanism of Action |
|---|
The pyrido[2,3-d]pyrimidine (B1209978) scaffold, a close structural relative of pyrido[3,2-d]pyrimidine, has been extensively studied for the development of Cyclin-Dependent Kinase (CDK) inhibitors. mdpi.comnih.gov These compounds have shown inhibitory activity against CDK4/6, which are key regulators of the cell cycle. mdpi.comnih.gov For instance, certain pyrido[2,3-d]pyrimidin-7-ones have been identified as specific inhibitors of CDK4. mdpi.com The development of pan-CDK inhibitors like Flavopiridol, which targets multiple CDKs including CDK1, CDK2, CDK4, and CDK6, has faced challenges due to lack of selectivity. nih.gov However, the pyrido[2,3-d]pyrimidine scaffold has been successfully utilized to create more selective inhibitors. Some derivatives have demonstrated potent anti-proliferative and CDK2-Cyclin A inhibitory activity, even surpassing the activity of known inhibitors like roscovitine. researchgate.net
Table 2: Pyrido[2,3-d]pyrimidine Derivatives as CDK Inhibitors
| Compound Class | Target CDKs | Notable Findings |
|---|---|---|
| Pyrido[2,3-d]pyrimidin-7-ones | CDK4 | Specific inhibitors of CDK4. mdpi.com |
| 4-aminopyrido[2,3-d]pyrimidines | CDK2/Cyclin A | Compounds 4c and 11a showed significantly more activity than roscovitine. researchgate.net |
The pyrido[d]pyrimidine scaffold is a key component in the development of irreversible inhibitors of the epidermal growth factor receptor (EGFR). nih.gov Specifically, 4-(phenylamino)pyrido[3,2-d]pyrimidine acrylamides have shown potent inhibitory activity against EGFR in cellular autophosphorylation assays. nih.gov While they were found to be slightly less potent than their quinazoline (B50416) and pyrido[3,4-d]pyrimidine (B3350098) counterparts in A431 cells, they exhibited equipotent inhibition of heregulin-stimulated erbB2 autophosphorylation. nih.gov
Furthermore, derivatives of pyrido[2,3-d]pyrimidine have been investigated as inhibitors of various tyrosine kinases. For example, PD180970, a pyrido[2,3-d]pyrimidine derivative, is a potent inhibitor of the p210Bcr-Abl tyrosine kinase, inducing apoptosis in chronic myelogenous leukemia cells. researchgate.net Another derivative, PD166326, has shown even greater potency against Bcr-Abl and various imatinib-resistant mutants. nih.gov
The pyrido[3,2-d]pyrimidine scaffold has also been utilized in the creation of dual inhibitors targeting the MAPK and PI3K signaling pathways, specifically showing inhibitory activity against ERK2 and PI3Kα. nih.gov In the context of Fibroblast Growth Factor Receptor (FGFR) inhibition, imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives have been synthesized as selective FGFR inhibitors. nih.gov
Table 3: Pyrido[d]pyrimidine Derivatives as Tyrosine Kinase Inhibitors
| Compound Class | Target Kinase(s) | Key Findings |
|---|---|---|
| 4-(Phenylamino)pyrido[3,2-d]pyrimidine acrylamides | EGFR, erbB2 | Irreversible inhibitors with high potency in enzyme assays. nih.gov |
| Pyrido[2,3-d]pyrimidine (PD180970) | p210Bcr-Abl | Inhibited tyrosine phosphorylation and induced apoptosis in K562 leukemic cells. researchgate.net |
| Pyrido[2,3-d]pyrimidine (PD166326) | Bcr-Abl | Potent inhibitor of Bcr-Abl and imatinib-resistant mutants. nih.gov |
| Pyrido[3,2-d]pyrimidine derivatives | ERK2, PI3Kα | Dual inhibitors of MAPK and PI3K pathways. nih.gov |
Kinase Inhibition
Phosphatidylinositol-3-kinase (PI3K) Inhibitors
The Phosphatidylinositol-3-kinase (PI3K) signaling pathway is crucial for regulating cell growth, proliferation, and survival. Its dysregulation is frequently observed in various cancers. Consequently, the development of PI3K inhibitors is a major focus in anticancer drug discovery.
Pyrido[3,2-d]pyrimidine derivatives have emerged as potent and selective inhibitors of PI3K, particularly the δ isoform (PI3Kδ), which is a promising target for treating hematologic malignancies and immune diseases. nih.govbohrium.com For instance, a series of pyrido[3,2-d]pyrimidine derivatives were designed and synthesized, leading to the identification of compound S5 . This compound demonstrated excellent inhibitory activity against PI3Kδ with an IC₅₀ value of 2.82 nM and potent anti-proliferative effects on SU-DHL-6 cells with an IC₅₀ of 0.035 μM. nih.govbohrium.com Further studies showed that S5 inhibits the phosphorylation of Akt, a downstream target of PI3Kδ, in a concentration-dependent manner. nih.govbohrium.com
Another notable PI3Kδ inhibitor based on the pyrido[3,2-d]pyrimidine scaffold is Seletalisib . This compound is an ATP-competitive and highly selective inhibitor of PI3Kδ and has been evaluated in clinical trials. mdpi.com Additionally, researchers have explored the development of dual inhibitors targeting both the MAPK and PI3K signaling pathways to overcome drug resistance. nih.gov In this context, a pyrido[3,2-d]pyrimidine derivative, compound 73 , was synthesized and showed inhibitory activity against both ERK2 and PI3Kα. nih.gov
Table 1: Pyrido[3,2-d]pyrimidine Derivatives as PI3K Inhibitors
| Compound | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) |
| S5 | PI3Kδ | 2.82 | SU-DHL-6 | 0.035 |
| Seletalisib | PI3Kδ | - | - | - |
| Compound 73 | ERK2/PI3Kα | - | - | - |
Mammalian Target of Rapamycin (B549165) (mTOR) Inhibitors
The mammalian target of rapamycin (mTOR) is a key protein kinase that regulates cell growth, proliferation, and metabolism. It is a central component of the PI3K/Akt signaling pathway and a significant target in cancer therapy. nih.govresearchgate.net
Pyrido[2,3-d]pyrimidine derivatives have been investigated as mTOR inhibitors. For example, compounds with a 2,4-diaminopyrido[2,3-d]pyrimidine structure have shown potential as selective inhibitors of mTOR kinase. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these compounds, focusing on substitutions at various positions of the pyridopyrimidine core. researchgate.net
Monopolar Spindle Kinase 1 (MPS1) Inhibitors
Monopolar spindle 1 (MPS1) is a dual-specificity kinase essential for the proper execution of mitosis and the spindle assembly checkpoint. nih.gov Overexpression of MPS1 is linked to cancer development, making it an attractive target for cancer therapy. nih.gov
A series of novel pyrido[3,4-d]pyrimidine derivatives have been synthesized and identified as potent and selective inhibitors of MPS1. nih.govmdpi.com One such inhibitor, BOS172722 , has advanced to clinical trials. mdpi.comnih.gov This compound is a highly potent, selective, and orally bioavailable inhibitor of MPS1. mdpi.com To improve metabolic stability, a methyl group was introduced at the 6-position of the pyrido[3,4-d]pyrimidine core, which was found to suppress metabolism at a distant part of the molecule. nih.gov Molecular modeling studies have provided insights into the binding interactions between these inhibitors and the MPS1 active site, revealing that van der Waals interactions and nonpolar solvation energies are key for binding. nih.gov
PIM-1 Kinase Inhibitors
PIM-1 kinase is a serine/threonine kinase involved in cell survival, proliferation, and apoptosis. nih.gov Its upregulation is observed in various cancers, making it a viable therapeutic target. nih.govresearchgate.net
Derivatives of pyridopyrimidine have shown promise as PIM-1 kinase inhibitors. For example, a pyrido[4,3-d]pyrimidine (B1258125) derivative, SKI-O-068 , was found to inhibit PIM-1 with an IC₅₀ of 123 nM. nih.govresearchgate.net Crystal structure analysis revealed a unique binding mode for this inhibitor within the PIM-1 active site. nih.govresearchgate.net More recently, a series of pyrido[2,3-d]pyrimidine derivatives were synthesized, with compound 4 and compound 10 showing potent PIM-1 kinase inhibition with IC₅₀ values of 11.4 nM and 17.2 nM, respectively. rsc.org
Table 2: Pyrido[2,3-d]pyrimidine and Pyrido[4,3-d]pyrimidine Derivatives as PIM-1 Kinase Inhibitors
| Compound | Scaffold | IC₅₀ (nM) |
| SKI-O-068 | Pyrido[4,3-d]pyrimidine | 123 |
| Compound 4 | Pyrido[2,3-d]pyrimidine | 11.4 |
| Compound 10 | Pyrido[2,3-d]pyrimidine | 17.2 |
Dihydrofolate Reductase (DHFR) Inhibitors
Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. mdpi.com Inhibition of DHFR leads to the disruption of DNA synthesis and cell death, making it a well-established target for anticancer and antimicrobial agents. mdpi.comresearchgate.net
Pyrido[3,2-d]pyrimidine derivatives have been extensively studied as DHFR inhibitors. nih.govnih.gov These compounds are often designed as analogues of known DHFR inhibitors like piritrexim. For example, a series of 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidines were synthesized and evaluated for their inhibitory activity against DHFR from various sources, including rat liver and the opportunistic pathogens Pneumocystis carinii and Toxoplasma gondii. nih.gov One of the most potent compounds identified was 2,4-diamino-6-(N-methyl-3',4'-dimethoxyanilino)pyrido[3,2-d]pyrimidine (21) , which exhibited an IC₅₀ of 0.0023 µM against P. carinii DHFR. nih.gov Another compound, 2,4-diamino-6-[(3',4',5'-trimethoxy-N-methylanilono)methyl]pyrido[3,2-d]pyrimidine (7) , was highly potent against T. gondii DHFR with an IC₅₀ of 0.0047 µM. nih.gov
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibitors
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a membrane-associated enzyme that produces fatty acid ethanolamides (FAEs), a class of lipid signaling molecules. nih.govrsc.org While not directly based on the this compound scaffold, research into NAPE-PLD inhibitors has identified compounds with related heterocyclic structures. For instance, a quinazoline sulfonamide derivative, ARN19874 , was identified as the first small-molecule inhibitor of NAPE-PLD. nih.govrsc.org Structure-activity relationship studies of related compounds showed that derivatives containing a pyridyl-phenyl moiety exhibited significant inhibitory potency. Specifically, the 3-pyridyl and 4-pyridyl derivatives showed a notable increase in activity, suggesting that the pyridyl nitrogen may interact with a recognition site in the enzyme. nih.gov
Cell Cycle Regulation and Apoptosis Induction
The ability to control the cell cycle and induce apoptosis (programmed cell death) is a key mechanism of action for many anticancer drugs.
Pyrido[2,3-d]pyrimidine derivatives have demonstrated the ability to induce both cell cycle arrest and apoptosis in cancer cells. nih.govrsc.org For example, 2,4-diaminopyrido[2,3-d]pyrimidine (62) has been shown to have dose-dependent antiangiogenic and proapoptotic effects, inducing G2/M cell cycle arrest and promoting caspase-3 activation and DNA fragmentation. nih.gov Another pyrido[2,3-d]pyrimidine derivative, compound 4 , was found to significantly increase apoptosis in MCF-7 breast cancer cells and arrest the cell cycle in the G1 phase. rsc.org Similarly, pyrrolo[2,3-d]pyrimidine derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.govmdpi.com
Modulation of Signaling Pathways (e.g., PI3K/AKT, MAPK)
The anticancer effects of certain pyridopyrimidine derivatives are linked to their ability to modulate key cellular signaling pathways that are often dysregulated in cancer. The Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for cell growth, proliferation, and survival, making them prime targets for cancer therapy.
Pyrido[3,2-d]pyrimidine derivatives have been identified as potent kinase inhibitors. mdpi.com For instance, Seletalisib, a derivative of this scaffold, is a highly selective inhibitor of the PI3K delta (PI3Kδ) isoform. mdpi.com PI3Ks are enzymes that play a critical role in immune cell development and function, as well as cellular survival and development. mdpi.com The MAPK signaling pathway is another target. Kinases within this pathway, such as p38 MAPK, are involved in cellular responses to stress stimuli and play roles in cell differentiation and apoptosis. nih.gov Some pyridopyrimidine derivatives have been developed as inhibitors of kinases within this pathway. nih.govresearchgate.net The combined inhibition of both the MAPK and PI3K signaling pathways has been proposed as a strategy to overcome drug resistance in cancer treatment, and researchers have explored replacing other heterocyclic scaffolds with the pyrido[3,2-d]pyrimidine core to develop dual ERK/PI3K inhibitors. nih.gov
In vitro Cytotoxicity Studies against Human Tumor Cell Lines (e.g., MCF-7, HepG2, HT-29, Caco-2)
The cytotoxic potential of pyridopyrimidine derivatives has been evaluated against a variety of human tumor cell lines. While direct studies on this compound are specific, research on closely related pyridopyrimidine and fused pyrimidine (B1678525) structures provides insight into the potential of this chemical class.
For example, novel synthetic pyrido[2,3-d]pyrimidine derivatives have demonstrated significant cytotoxicity against the human breast cancer cell line MCF-7 and the liver cancer cell line HepG2. rsc.org In one study, a specific derivative, compound 4 , exhibited a remarkable IC50 value of 0.57 μM against MCF-7 cells and 1.13 μM against HepG2 cells. rsc.org Another compound from the same series, compound 11 , also showed potent activity with IC50 values of 1.31 μM (MCF-7) and 0.99 μM (HepG2). rsc.org Furthermore, studies on thieno[2,3-d]pyrimidines, which are bioisosteres of the purine (B94841) structure, have also been conducted against cell lines including MCF-7, HepG2, and HT-29. nih.gov
The table below summarizes the cytotoxic activity of selected pyrido[2,3-d]pyrimidine derivatives.
| Compound | Cell Line | IC50 (μM) |
| Compound 4 | MCF-7 | 0.57 |
| HepG2 | 1.13 | |
| Compound 11 | MCF-7 | 1.31 |
| HepG2 | 0.99 |
Data sourced from a study on pyrido[2,3-d]pyrimidine derivatives, which are structurally related to the focus of this article. rsc.org
Selective Activities against Specific Cancer Cell Lines (e.g., Breast Cancer, Renal Cancer)
Research has also focused on identifying pyridopyrimidine derivatives that exhibit selective activity against particular types of cancer. This selectivity is a crucial aspect of developing targeted cancer therapies with potentially fewer side effects.
In a screening of a series of 4-substituted-2-amino-pyrido[3,4-d]pyrimidine analogs against the National Cancer Institute's 60 human cancer cell line panel, several compounds demonstrated highly selective inhibitory effects. nih.gov Specifically, these compounds showed pronounced activity against the UO-31 renal cancer cell line and the MDA-MB-468 and MCF-7 breast cancer cell lines. nih.gov For instance, a derivative with a 3-fluoro substitution, compound 21 , showed the most significant growth inhibition against MCF-7 (60.77%) and MDA-MB-468 (71.42%) breast cancer cell lines, along with high selectivity compared to the other cell lines in the panel. nih.gov
Anti-inflammatory Activity
The pyrimidine scaffold is a core component of several clinically approved anti-inflammatory drugs, and various derivatives have been investigated for their ability to combat inflammation. nih.gov The anti-inflammatory effects of pyrimidine derivatives are often linked to their capacity to inhibit key inflammatory mediators. nih.govrsc.org
Modulation of Immune Responses
The anti-inflammatory properties of pyrimidine derivatives stem from their ability to modulate the immune response. They can inhibit the expression and activity of crucial inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), various cytokines, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.govrsc.org For example, a novel catecholopyrimidine-based PDE4B inhibitor was shown to suppress the levels of pro-inflammatory cytokines like TNF-α, IL-4, IL-5, and IL-17 in an animal model of atopic dermatitis. frontiersin.org This compound also significantly reduced the infiltration of CD4+ T-helper cells and mast cells, which are key players in allergic inflammatory responses. frontiersin.org
Inhibition of COX Enzymes
A primary mechanism by which many pyrimidine-based anti-inflammatory agents function is through the inhibition of cyclooxygenase (COX) enzymes. nih.gov Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), these compounds can suppress the activity of both COX-1 and COX-2, thereby reducing the production of pro-inflammatory prostaglandins. nih.gov
Several studies have focused on developing pyrimidine derivatives as selective COX-2 inhibitors, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective COX inhibitors. nih.govnih.gov For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have shown a superior inhibitory profile against COX-2 compared to reference drugs. nih.gov In another study, two pyrimidine derivatives, L1 and L2 , demonstrated high selectivity for COX-2, with performance comparable to the known selective inhibitor meloxicam. nih.govnih.gov
The table below shows the COX-2 selectivity of selected pyrimidine derivatives.
| Compound | Target | Activity |
| L1 | COX-2 | High selectivity, comparable to meloxicam |
| L2 | COX-2 | High selectivity, comparable to meloxicam |
Data sourced from a study on pyrimidine derivatives. nih.govnih.gov
Potential for Treating Inflammatory Skin Disorders (e.g., Atopic Dermatitis)
The immunomodulatory and anti-inflammatory properties of pyrimidine derivatives make them promising candidates for the treatment of inflammatory skin conditions like atopic dermatitis (AD). frontiersin.org Research has shown that novel synthetic compounds derived from chlorophyll (B73375) a, which presumably contain or mimic heterocyclic structures, can alleviate AD symptoms by suppressing Th2 cell differentiation. nih.gov
More directly, a novel catecholopyrimidine-based small molecule was developed as a specific inhibitor of phosphodiesterase-4B (PDE4B), an enzyme involved in the inflammatory cascade. frontiersin.org In a mouse model of atopic dermatitis, oral administration of this compound, referred to as compound 2 , suppressed pro-inflammatory cytokines and significantly reduced the levels of IgE, a key antibody in allergic responses. frontiersin.org These findings suggest that specifically designed pyrimidine derivatives could be effective therapeutic agents for atopic dermatitis and other allergic diseases. frontiersin.org
Antimicrobial Activity
Derivatives of this compound have been investigated for their ability to combat microbial infections, showing promise as both antibacterial and antifungal agents.
The antibacterial potential of pyridopyrimidine derivatives has been a subject of significant research. These compounds have shown efficacy against a range of both Gram-positive and Gram-negative bacteria. For instance, certain novel pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their in-vitro antibacterial activity against various bacterial strains.
A study on novel 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives demonstrated significant inhibitory effects against several bacteria, with some compounds showing higher activity than the standard drug cefotaxime. researchgate.netnih.gov For example, derivatives bearing a p-fluorophenyl or a thiophene (B33073) moiety have shown exceptional activity. nih.gov The minimum inhibitory concentration (MIC) values for some of these compounds were found to be in the range of 4–20 μmol/L. researchgate.netnih.gov
Similarly, other research has highlighted the potent antibacterial activity of newly synthesized pyrimidine derivatives, with some compounds showing favorable results against strains like Staphylococcus aureus and Escherichia coli. mdpi.comnih.gov
Table 1: Antibacterial Activity of Selected Pyrido[3,2-d]pyrimidine Derivatives
| Compound | Test Organism | Activity/MIC | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidin-4-one derivative with p-fluorophenyl | Staphylococcus aureus | MIC: 4-10 µmol/L | nih.gov |
| Pyrido[2,3-d]pyrimidin-4-one derivative with thiophene | Bacillus subtilis | Equipotent to cefotaxime | nih.gov |
| Triazolo[4,3-a]pyrazine derivative 2e | Staphylococcus aureus | MIC: 32 µg/mL | nih.gov |
| Triazolo[4,3-a]pyrazine derivative 2e | Escherichia coli | MIC: 16 µg/mL | nih.gov |
In addition to their antibacterial effects, derivatives of this compound have also been explored for their antifungal capabilities. Studies have shown that these compounds can exhibit significant fungicidal activities against various phytopathogenic fungi. google.com
For instance, newly synthesized pyrimidine derivatives have demonstrated growth inhibition against a panel of fungi, with some compounds showing activity comparable to or higher than commercial fungicides like flumorph (B1672888) and dimethomorph. google.com Specifically, against Phytophthora infestans, certain derivatives showed activities 1-3 times higher than dimethomorph. google.com Other studies have also confirmed the antifungal potential of pyrimidine derivatives against various fungal strains. mdpi.com
Table 2: Antifungal Activity of Selected Pyrimidine Derivatives
| Compound | Test Organism | Inhibition | Reference |
|---|---|---|---|
| Pyrimidine derivative 1a | Phytophthora infestans | 22.7% | google.com |
| Pyrimidine derivative 3b | Phytophthora infestans | 36.4% | google.com |
| Pyrimidine derivative 3c | Phytophthora infestans | 36.4% | google.com |
| Pyrimidine derivative 4b | Phytophthora infestans | 18.2% | google.com |
The antibacterial mechanism of action for some pyrimidine derivatives is believed to involve the inhibition of essential bacterial enzymes. One of the proposed mechanisms is the inhibition of DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and cell division. nih.gov It is suggested that at physiological pH, protonated amines or nitrogen heterocycles within these derivatives can form π-cation interactions with the amino acid carbonyl groups of DNA gyrase, contributing to their antibacterial effects. nih.gov
Antiviral Activity (e.g., Hepatitis C Virus Replication)
The antiviral potential of pyridopyrimidine derivatives has been a significant area of investigation, with notable activity reported against a variety of viruses, including the Hepatitis C virus (HCV). The pyrimidine scaffold is a component of many compounds that have been tested for their ability to inhibit a wide range of viruses such as influenza virus, respiratory syncytial virus, rhinovirus, dengue virus, herpes virus, and human immunodeficiency virus (HIV).
Specifically for HCV, pyrimidine compounds have been identified as active against various viral targets. Research has focused on the synthesis and biological evaluation of novel pyrimidine derivatives as anti-HCV agents. While specific data for this compound derivatives in HCV replication inhibition is limited in the provided context, the broader class of pyrimidine derivatives has shown promise.
Furthermore, 4,7-disubstituted pyrimido[4,5-d]pyrimidines have demonstrated efficacy against human coronavirus 229E (HCoV-229E), suggesting that the pyridopyrimidine scaffold is a valuable framework for developing novel antiviral agents.
Immunosuppressive Effects
Other Reported Biological Activities
Beyond their antimicrobial and antiviral properties, derivatives of this compound have been explored for other therapeutic applications, most notably in cancer research as kinase inhibitors and as anti-inflammatory agents.
Several pyrido[2,3-d]pyrimidine derivatives have been investigated as potent anticancer agents. Their mechanism of action often involves the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. For example, certain derivatives have been identified as dual inhibitors of VEGFR-2 and HER-2, both of which are important targets in cancer therapy. In one study, a 4-chlorophenyl pyridopyrimidine derivative showed significant cytotoxic activity against HepG2 liver cancer cells.
Furthermore, some pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated as PIM-1 kinase inhibitors, which can induce apoptosis in cancer cells. One such compound demonstrated potent PIM-1 kinase inhibition and significantly activated apoptosis in MCF-7 breast cancer cells.
The anti-inflammatory potential of pyrimidine derivatives has also been recognized. These compounds can exert their effects by inhibiting key inflammatory mediators. For example, some pyrimidine derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. mdpi.com
Antioxidant Activity
Derivatives of pyridopyrimidine have been investigated for their ability to counteract oxidative stress. Certain pyrrolo[2,3-b]quinoxaline derivatives, which share a fused heterocyclic system, have shown potential as radical scavengers. rsc.org For instance, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate was identified as a promising scavenger of hydroxyl radicals in non-polar environments. rsc.org The antioxidant activity of these compounds is often evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. rsc.orgpensoft.net Studies on various pyrimidine derivatives have highlighted their capacity to inhibit lipid peroxidation, a key process in oxidative damage. nih.gov
The antioxidant properties of these compounds are significant as high levels of reactive oxygen species (ROS) can lead to cellular damage and contribute to the development of various diseases, including cancer. nih.gov
Table 1: Antioxidant Activity of Selected Pyrimidine Derivatives
| Compound | Assay | Activity | Reference |
| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a) | HO˙ radical scavenging | Potent scavenger in non-polar media | rsc.org |
| Pyrimidine derivative 2a | Lipid peroxidation inhibition (AAPH) | IC50 = 42 μΜ | nih.gov |
| Pyrimidine derivative 2f | Lipid peroxidation inhibition (AAPH) | IC50 = 47.5 μΜ | nih.gov |
| Chalcone 1g | Lipoxygenase inhibition | IC50 = 17 μM | nih.gov |
CNS Depressant Activity
Certain fused pyrimidine derivatives have been shown to possess central nervous system (CNS) depressant activities. For example, quinazolin-4(3H)-one derivatives, which are structurally related to pyridopyrimidines, are known for their CNS depressant and anticonvulsant effects. mdpi.com The mechanism of action for some of these compounds is believed to involve the positive allosteric modulation of the GABAA receptor. mdpi.com
Anticonvulsant Activity
The anticonvulsant properties of pyridopyrimidine derivatives have been a significant area of research. Studies have shown that various substituted pyrido[2,3-d]pyrimidines and related heterocyclic systems exhibit anticonvulsant effects. researchgate.net For example, a series of 7-substituted- nih.govnih.govnih.govtriazolo[4,3-f]pyrimidine derivatives were synthesized and evaluated for their anticonvulsant activities using the maximal electroshock (MES) test. nih.gov
One notable compound, 7-(4-chlorophenoxy)- nih.govnih.govnih.govtriazolo[4,3-f]pyrimidine (3i), emerged as a highly active agent with a median effective dose (ED50) of 34.7 mg/kg and a protective index of 7.6. nih.gov This compound also demonstrated efficacy against seizures induced by various chemoconvulsants. nih.gov Furthermore, derivatives of pyrido[3′,2′:4,5]furo[3,2-d]pyrrolo[1,2-a]pyrimidines have shown promising anticonvulsive and anxiolytic activities in preclinical models. nih.gov The mechanism of action for some of these compounds is thought to be related to their interaction with the GABAA receptor. mdpi.com
Table 2: Anticonvulsant Activity of Selected Pyrimidine Derivatives
| Compound | Test Model | Activity (ED50) | Protective Index (PI) | Reference |
| 7-(4-chlorophenoxy)- nih.govnih.govnih.govtriazolo[4,3-f]pyrimidine (3i) | MES | 34.7 mg/kg | 7.6 | nih.gov |
Analgesic Activity
Several derivatives of pyridopyrimidines have been reported to possess analgesic properties. A series of 3-substituted derivatives of pyrido[3',2',:4,5]thieno[3,2-d]pyrimidin-4(3H)-ones, specifically Schiff bases, demonstrated interesting analgesic activity in animal models. nih.gov Notably, these compounds did not produce gastric side effects even at high oral doses. nih.gov Additionally, the development of 5,6,7-trisubstituted 4-aminopyrido[2,3-d]pyrimidines as adenosine (B11128) kinase inhibitors has led to the identification of analogues with in vivo analgesic activity. nih.gov
Antipyretic Activity
The potential for pyridopyrimidine derivatives to act as antipyretic agents has also been recognized. Pyrido[2,3-d]pyrimidine derivatives have been associated with a range of pharmacological activities, including antipyretic effects. researchgate.net
Adenosine Kinase Inhibition
A significant therapeutic target for pyridopyrimidine derivatives is adenosine kinase (AK). Inhibition of this enzyme can lead to an increase in local concentrations of adenosine, which has various physiological effects, including anti-inflammatory and analgesic actions. A series of 5,6,7-trisubstituted 4-aminopyrido[2,3-d]pyrimidines have been developed as novel, non-nucleoside inhibitors of adenosine kinase. nih.gov These studies have identified potent inhibitors with in vivo analgesic activity. nih.gov Furthermore, certain 4-(phenylamino)-5-phenyl-7-(5-deoxy-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidines are potent inhibitors of AK and have shown oral activity in animal models of pain. capes.gov.br
Calcium Channel Antagonism
Derivatives of pyrimidines have been explored for their potential as calcium channel blockers. Fused dihydropyrimidines, such as hexahydroquinolines and acridines, have demonstrated calcium antagonistic effects. nih.gov The substitution pattern on the heterocyclic ring can significantly influence the inhibitory activity on L-type calcium channels. nih.gov For instance, thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for their calcium antagonistic activities, with some compounds showing comparable activity to the reference drug nifedipine. nih.gov Similarly, new 1,4-dihydropyridine (B1200194) derivatives incorporating a 4-imidazolyl substituent have been synthesized and tested for their calcium channel antagonist activity. researchgate.net In vitro studies on these compounds have revealed that some possess calcium channel blocking activity comparable to nifedipine. nih.gov
Table 3: Calcium Channel Antagonistic Activity of Selected Pyrimidine Derivatives
| Compound Series | Biological Test | Outcome | Reference |
| Thiazolo[3,2-a]pyrimidines | K+-depolarized rat aorta | Evaluated for calcium antagonistic activities | nih.gov |
| 1,4-Dihydropyrimidinethionecarboxamides (4c, 7a, 7b, 7c, 8c, 9a, 9b, 9c) | In vitro calcium channel blocking | Comparable activity to Nifedipine | nih.gov |
Lack of Evidence for Antihypertensive Activity of this compound Derivatives
Despite a comprehensive review of scientific literature, no direct research findings or data specifically detailing the antihypertensive activity of derivatives of this compound have been identified. The investigation into the therapeutic potential of this specific chemical scaffold in the context of hypertension appears to be a novel area of research with no publicly available studies.
While the broader class of pyridopyrimidines has been explored for various medicinal applications, including the treatment of high blood pressure, the focus of existing research has been on other isomers of this heterocyclic ring system. For instance, derivatives of pyrido[2,3-d]pyrimidine have been synthesized and evaluated for their potential to lower blood pressure. However, these findings are not directly applicable to the this compound core structure due to the distinct spatial arrangement of the nitrogen atoms in the fused pyridine (B92270) and pyrimidine rings, which significantly influences the molecule's chemical properties and biological activity.
Furthermore, while some pyrido[3,2-d]pyrimidine derivatives have been investigated for other therapeutic uses, such as in the treatment of autoimmune disorders like Sjögren's Syndrome with compounds like Seletalisib, their effects on the cardiovascular system, and specifically on blood pressure, have not been reported.
Structure Activity Relationship Sar Studies of 4 Chloropyrido 3,2 D Pyrimidine Derivatives
Impact of Substitution Patterns on Biological Activity
The biological activity of pyrido[3,2-d]pyrimidine (B1256433) derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Medicinal chemists systematically modify these positions to probe the chemical space around the scaffold, enhancing potency, selectivity, and pharmacokinetic properties.
Positions 2, 4, and 6 on the Pyrido[3,2-d]pyrimidine Scaffold
The substitution pattern at the 2, 4, and 6-positions (or the analogous 7-position) of the pyrido[3,2-d]pyrimidine ring is critical in defining the molecule's interaction with its biological target.
In studies targeting the PI3K/mTOR pathway, a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines were synthesized to explore the impact of modifications at the C-7 position, which is structurally similar to the C-6 position. In this research, the substituents at C-2 (3-hydroxyphenyl) and C-4 (morpholine) were kept constant to specifically understand the influence of the C-7 group. The findings revealed that introducing various substituents at C-7, such as vinyl, oximes, chlorine, and different methylene (B1212753) groups, could significantly modulate kinase inhibition. Several of these novel derivatives demonstrated potent inhibitory activity against PI3Kα, with IC₅₀ values ranging from 3 to 10 nM. However, it was also noted that the introduction of a substituent at C-7 generally led to a decrease in mTOR inhibition, suggesting that this position is key for tuning the selectivity between PI3K and mTOR.
Another study identified a pyrido[3,2-d]pyrimidine scaffold as a dual inhibitor of ERK2 and PI3Kα. nih.gov This highlights the potential of this core structure to interact with multiple components of key signaling pathways implicated in cancer. nih.gov
Influence of Chlorine Substituent at the 4-position on Reactivity and Binding Affinity
The chlorine atom at the C-4 position of the pyrido[3,2-d]pyrimidine scaffold is of paramount importance, primarily due to its role as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of synthetic strategies aimed at creating diverse libraries of derivatives for SAR studies.
The pyrimidine (B1678525) ring is electron-deficient, which facilitates nucleophilic attack. Generally, in 2,4-dichloropyrimidines, the C-4 position is more reactive towards nucleophiles than the C-2 position. wuxiapptec.comstackexchange.com This regioselectivity is attributed to the greater electron deficiency at C-4, making it the preferred site of initial substitution. stackexchange.com This principle allows for the sequential and controlled introduction of different functional groups. For instance, in the synthesis of mTOR inhibitors, a 3S-methylmorpholine group was first added at the C-4 position of a trichlorinated pyrido[2,3-d]pyrimidine (B1209978) intermediate before further modification at the C-2 position. nih.gov
This high reactivity of the 4-chloro group is exploited to introduce a wide variety of substituents, such as amines, thiols, and alkoxy groups, which then directly participate in binding to the target protein. By replacing the chlorine with different moieties, researchers can systematically probe the binding pocket for favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds), thereby optimizing the compound's binding affinity and biological activity.
Effects of Specific Functional Groups and Moieties
Beyond the substitution pattern, the incorporation of specific functional groups and larger chemical scaffolds can impart unique properties to the derivatives, profoundly influencing their biological profiles.
The introduction of a carbonyl group, creating a pyridopyrimidinone, can significantly impact biological activity. In a study on the related pyrido[2,3-d]pyrimidine isomer, SAR analysis revealed that the presence of a carbonyl group at the C-2 position led to the highest anticancer activity among the tested derivatives. nih.gov Specifically, compounds featuring a C-2 carbonyl, combined with aryl groups at C-5 and C-7, showed potent efficacy against various cancer cell lines. nih.gov While this finding pertains to the [2,3-d] isomer, the electronic and hydrogen-bonding properties of a C-2 carbonyl group suggest its potential importance for conferring biological activity across different pyridopyrimidine scaffolds.
Amine substituents are a recurring feature in biologically active pyridopyrimidine derivatives, often playing a crucial role in establishing key hydrogen bonds within enzyme active sites. The synthesis of various pyrido[2,3-d]pyrimidine-2,4-diamines has been a focus for developing inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. nih.govnih.gov
In many synthetic schemes, amine groups are introduced at the C-4 position via nucleophilic substitution of the 4-chloro intermediate. nih.gov The nature of the amine—whether it is a simple amino group, part of a larger aliphatic or aromatic amine, or incorporated into a heterocyclic ring like piperazine—can drastically alter the compound's inhibitory profile and selectivity. nih.gov SAR studies on CDK2 inhibitors based on the pyrido[2,3-d]pyrimidine scaffold revealed that a lipophilic amine function at the 7-position significantly enhanced inhibitory effects.
Incorporating spirocyclic systems is a modern strategy in medicinal chemistry to add three-dimensionality to planar heterocyclic scaffolds. This can improve solubility, metabolic stability, and binding affinity by enabling novel interactions with the target protein.
The synthesis of spiro derivatives of the closely related pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine scaffold has been reported. nih.gov In this work, spiro cycloalkane moieties were fused at the 2'-position. These compounds, specifically the spiro[cycloalkane-1,2′-pyridothienopyrimidin]-4′(3′H)-ones, demonstrated potent to moderate antibacterial activity. nih.gov For example, certain derivatives showed activity equal to or greater than the reference drug amoxicillin (B794) against strains like B. subtilis and B. cereus. nih.gov The introduction of a spirocyclic system provides a rigid and defined orientation for substituents, which can be beneficial for optimizing interactions within a binding site. The successful application in the thieno-fused analog highlights the potential of spiro scaffolds for developing novel pyrido[3,2-d]pyrimidine-based therapeutic agents.
Electron-Releasing vs. Electron-Withdrawing Groups
The biological activity of pyrido[3,2-d]pyrimidine derivatives is significantly influenced by the electronic properties of substituents on the heterocyclic core. The strategic placement of electron-releasing groups (ERGs) versus electron-withdrawing groups (EWGs) can dramatically alter the potency and selectivity of these compounds.
For instance, in studies on related pyrido[3,4-d]pyrimidine (B3350098) analogs, an electron-withdrawing substituent at the para position of a phenyl ring attached to the core was found to be favorable for growth inhibition against the UO-31 renal cancer cell line. nih.gov A compound featuring a 4-chloro substituent demonstrated better growth inhibition compared to its unsubstituted or 4-methoxy (an ERG) counterparts. nih.gov This suggests that for this particular scaffold and target, reducing electron density can enhance anticancer activity. Similarly, a 3-fluoro substituent, another EWG, resulted in the best growth inhibition against MCF-7 and MDA-MB-468 breast cancer cell lines. nih.gov
Conversely, studies on other pyrimidine derivatives have shown the benefits of electron-donating groups. For example, the presence of methyl and dimethylamino groups on the aromatic ring of certain pyranopyrimidinone derivatives increased their activity compared to those with other substituents. researchgate.net In the context of pyridine (B92270) derivatives, the addition of multiple methoxy (B1213986) groups (-OCH₃), which are electron-donating, has been shown to progressively decrease the IC₅₀ value, indicating increased antiproliferative activity. mdpi.com
Correlation Between Chemical Structure and Enzyme Inhibition Profiles
The modification of the 4-Chloropyrido[3,2-d]pyrimidine scaffold has led to the development of potent inhibitors for various enzymes. The correlation between specific structural changes and the resulting enzyme inhibition profiles is a cornerstone of SAR studies.
A notable example is the development of inhibitors for phosphodiesterase 7 (PDE7). Starting with a lead compound, researchers discovered that a 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-one series showed promise. nih.gov A significant enhancement in PDE7 inhibitory activity was achieved by introducing 3-piperidine groups at the 7-position of the thieno[3,2-d]pyrimidine (B1254671) core. nih.gov This demonstrates how modifying a specific position on the heterocyclic system can directly and substantially improve target engagement.
In the realm of cancer therapeutics, derivatives of the related pyrido[2,3-d]pyrimidine core have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR). One study found that expanding the core to a tetracyclic 5H-pyrido[2′,3′:4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione system yielded compounds with potent cytotoxic activity against the A-549 lung cancer cell line. nih.gov Specifically, compound 8a from this series showed very high inhibitory activity against both wild-type EGFR (EGFRWT) and the resistant T790M mutant (EGFRT790M). nih.gov
Furthermore, modifications of the pyrido[3',2':4,5]furo[3,2-d]pyrimidine scaffold have yielded potent inhibitors of PI3 kinase p110alpha. nih.gov Structural alteration of an initial hit compound, 4-Morpholin-4-ylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine , led to the discovery of a 2-aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine derivative (10e ) with approximately 400-fold greater potency. nih.gov
The following table summarizes the inhibitory activities of selected pyridopyrimidine derivatives against their respective enzyme targets.
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 8a (a pyrido[2,3-d]pyrimidin-4(3H)-one derivative) | EGFRWT | 0.099 µM | nih.gov |
| Compound 8a (a pyrido[2,3-d]pyrimidin-4(3H)-one derivative) | EGFRT790M | 0.123 µM | nih.gov |
| Compound 10e (a pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivative) | PI3 Kinase p110alpha | Potent inhibitor | nih.gov |
| Compound 32 (a 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivative) | PDE7 | Strong inhibitor | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative | PfCDPK4 | 0.210–0.530 μM | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative | PfCDPK1 | 0.589 μM | nih.gov |
Ligand-Target Interactions and Binding Site Analysis
Understanding how this compound derivatives bind to their biological targets at a molecular level is crucial for rational drug design. Docking studies and X-ray crystallography have revealed key interactions within the enzyme active sites.
For pyrimidine derivatives targeting Plasmodium falciparum Dihydrofolate Reductase (PfDHFR), a critical enzyme for the malaria parasite, several conserved binding interactions have been identified. nih.gov These include strong pi-cation and pi-pi stacking interactions with a phenylalanine residue (Phe58). nih.gov Hydrogen bonds to residues such as Cys15 and an asparagine mutant (Asn108) are also crucial. nih.gov A particularly important interaction is a salt bridge between the protonated nitrogen at position 1 of the pyrimidine ring and the charged aspartate residue (Asp54). nih.gov
In the context of calcium-dependent protein kinases (CDPKs) from P. falciparum, pyrrolo[2,3-d]pyrimidine derivatives were designed to fit into the ATP-binding site of PfCDPK4. nih.gov Visual assessment of the docking poses confirmed the presence of expected hydrogen-bonding interactions with key amino acid residues in the hinge region of the enzyme, specifically Tyrosine-150 and Aspartate-148. nih.gov The design also incorporated bulky aromatic groups at the C-5 position to occupy a hydrophobic pocket adjacent to a smaller "gatekeeper" residue, a strategy aimed at imparting selectivity for the parasite kinase over human kinases. nih.gov
Docking studies of highly active pyrido[2,3-d]pyrimidine derivatives into the active site of the thymidylate synthase enzyme have also been performed to elucidate their binding mode and rationalize their antiproliferative activity. nih.gov Similarly, the binding modes of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been examined against both EGFRWT and EGFRT790M to understand the structural basis for their inhibitory effects. nih.gov
Computational Approaches in SAR Studies
Computational chemistry plays a pivotal role in modern drug discovery, and the study of this compound derivatives is no exception. These methods accelerate the design and optimization of lead compounds by predicting their biological activity and clarifying their binding mechanisms.
Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a target protein. For pyrido[2,3-d]pyrimidine derivatives, docking studies have been instrumental in identifying potential inhibitors of enzymes like thymidylate synthase and EGFR. nih.govnih.gov In the development of PfCDPK4 inhibitors, flexible docking protocols were used to screen a virtual library of pyrrolo[2,3-d]pyrimidine derivatives, ranking them by their docking scores and visually inspecting their binding poses to prioritize candidates for synthesis. nih.gov The induced fit docking (IFD) workflow, which accounts for protein flexibility, has been used to assess the binding of pyrimidine derivatives against a quadruple mutant of PfDHFR, providing a more accurate model of the ligand-receptor interaction. nih.gov
Beyond simple docking, more advanced computational methods are employed. Density Functional Theory (DFT) calculations have been used to analyze the electronic properties of the most active pyrido[2,3-d]pyrimidine compounds. nih.gov By calculating the energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO), researchers can determine global reactivity parameters. nih.gov This information, combined with the study of the Molecular Electrostatic Potential (MEP), helps to correlate the chemical structure with the observed biological reactivity. nih.gov
Scaffold hopping is another powerful computational strategy. This approach was used to identify a novel series of tetrahydropyrido[4,3-d]pyrimidine derivatives as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway implicated in some cancers. nih.gov This demonstrates the power of computational tools to explore novel chemical spaces and identify entirely new structural scaffolds with desired biological activities.
Emerging Research Directions and Future Perspectives
Development of Dual Inhibitors for Synergistic Therapeutic Effects
The strategy of designing single molecules that can modulate multiple targets, known as dual-inhibitor or polypharmacology, is gaining traction as a method to enhance therapeutic efficacy and overcome drug resistance. The pyrido[3,2-d]pyrimidine (B1256433) scaffold is being actively investigated for this purpose.
One notable area of research is the development of dual inhibitors for cancer therapy. For instance, by strategically modifying the core structure, researchers have explored the creation of compounds that can simultaneously block different signaling pathways crucial for tumor growth. A scaffold-hopping approach led to the design of pyrido[3,2-d]pyrimidine derivatives as dual inhibitors of ERK and PI3K, two key kinases in pathways that are often dysregulated in cancer. nih.gov The combined inhibition of both the MAPK and PI3K signaling pathways is a promising strategy to overcome the drug resistance that can emerge when only one pathway is targeted. nih.gov
Furthermore, the broader class of pyridopyrimidines has shown significant potential as dual inhibitors. For example, derivatives of the isomeric pyrido[2,3-d]pyrimidine (B1209978) scaffold have been successfully developed as dual inhibitors of VEGFR-2 and HER-2, both of which are critical targets in angiogenesis and cancer cell proliferation. mdpi.com This success with a closely related scaffold underscores the potential of the 4-chloropyrido[3,2-d]pyrimidine template for generating novel dual-action agents with synergistic therapeutic benefits.
Exploration of Novel Pharmacological Targets
The versatility of the this compound scaffold allows for its derivatization to interact with a growing list of novel and challenging pharmacological targets beyond traditional kinases.
A significant focus has been on the δ isoform of phosphoinositide 3-kinase (PI3Kδ), a key regulator of immune cell function and a promising target for hematologic malignancies and inflammatory diseases. nih.govnih.govmdpi.com Researchers have designed and synthesized series of pyrido[3,2-d]pyrimidine derivatives that show high potency and selectivity for PI3Kδ. nih.govnih.gov One such derivative, Seletalisib, has been evaluated in clinical assays for primary Sjögren's Syndrome. nih.govmdpi.com
Beyond PI3K, the RAS-RAF-MEK-ERK signaling pathway, which is fundamental in transmitting proliferation signals and is often mutated in cancers, is another key area of exploration for this scaffold. google.com Additionally, research into isomeric pyridopyrimidines has revealed activity against a diverse array of targets, suggesting new avenues for the pyrido[3,2-d]pyrimidine core. These targets include:
PIM-1 kinase: A serine/threonine kinase involved in cell cycle progression and apoptosis, making it a target for cancer therapeutics. rsc.orgrsc.org
Wee1 kinase: A crucial cell cycle checkpoint regulator. aip.org
Monopolar spindle 1 (Mps1): A kinase essential for proper chromosome segregation, whose overexpression is linked to cancer. mdpi.com
Viral Proteases: The main protease (Mpro) of SARS-CoV-2 has been a target for pyrido[2,3-d]pyrimidine derivatives, highlighting potential antiviral applications. nih.govnih.gov
RNA Structures: In a truly novel approach, substituted pyrido[2,3-d]pyrimidines have been identified through in silico screening as molecules that can bind to expanded CUG RNA repeats, which are the cause of myotonic dystrophy type 1. plos.orgnih.govplos.org This indicates a future direction for targeting disease-causing nucleic acid structures.
Application in Neglected Tropical Diseases
Neglected tropical diseases (NTDs) affect millions worldwide, yet research and development for new treatments are severely underfunded. The search for new chemotypes is critical, and heterocyclic scaffolds like pyridopyrimidines are being explored. While direct studies on this compound for NTDs are limited, research on related compounds provides a strong rationale for future investigation.
Diseases caused by trypanosomatid parasites, such as Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania species), are major public health problems. nih.govmdpi.com These parasites are responsible for significant morbidity and mortality, and current treatments have limitations regarding efficacy and side effects. nih.govplos.org Research has shown that pyridine-containing compounds can exhibit trypanocidal activity. For example, certain nih.govaip.orgnih.govtriazolo[1,5-a]pyridinium salts, which are also nitrogen-containing heterocycles, were identified as having potent activity against T. cruzi by inducing mitochondrial dysfunction. nih.gov High-throughput screening campaigns against intracellular T. cruzi have also identified 3-pyridyl inhibitors as active compounds. nih.gov Given these findings, the pyrido[3,2-d]pyrimidine scaffold, accessible from this compound, represents a promising starting point for developing new, effective, and safe therapies against these devastating diseases.
Advanced Drug Delivery Systems for Pyrido[3,2-d]pyrimidine Derivatives
Improving the therapeutic index of potent molecules often requires advanced drug delivery strategies that can enhance drug targeting to diseased tissues while minimizing exposure to healthy tissues. One such strategy is the development of prodrugs.
A prime example from the broader pyridopyrimidine class is Tarloxotinib, a derivative of the pyrido[3,4-d]pyrimidine (B3350098) scaffold. nih.govmdpi.com Tarloxotinib is a hypoxia-activated prodrug designed to target the hypoxic microenvironment characteristic of many solid tumors. In this oxygen-deficient environment, the prodrug is converted into its active form, which then inhibits its kinase targets. This mechanism allows for the targeted release of the active drug within the tumor, potentially increasing efficacy and reducing systemic side effects. nih.govmdpi.com
This approach highlights a significant future direction for derivatives of this compound. By incorporating hypoxia-sensitive moieties or other cleavable linkers, new prodrugs could be designed to selectively release potent pyridopyrimidine-based inhibitors in specific pathological environments. Other advanced drug delivery strategies, such as encapsulation in nanoparticles or protein-based carriers, also offer future possibilities for improving the stability and bioavailability of this class of compounds. mdpi.com
Combinatorial Chemistry and High-Throughput Screening for New Analogs
The discovery of novel drug candidates from a promising scaffold requires the synthesis and evaluation of a large number of structural analogs to build a comprehensive structure-activity relationship (SAR). Combinatorial chemistry and high-throughput screening (HTS) are powerful technologies that accelerate this process.
The this compound molecule is an excellent starting material for combinatorial synthesis. The chlorine atom at the C4 position is a reactive site, allowing for facile nucleophilic substitution reactions. This enables the rapid generation of a library of diverse analogs by introducing various amines, alcohols, or thiols. This approach can quickly produce hundreds or thousands of distinct compounds, each with a unique substitution pattern. nih.govnih.gov
Once these chemical libraries are generated, they can be rapidly evaluated using HTS methods. nih.govnih.gov For example, HTS was instrumental in identifying pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR). nih.gov Similarly, HTS campaigns have been used to screen for compounds with activity against infectious agents like T. cruzi. nih.gov The combination of the synthetic tractability of this compound and the power of HTS represents a highly efficient engine for discovering new bioactive analogs for a multitude of diseases.
Integrated Computational and Experimental Approaches in Drug Design
The integration of computational modeling with experimental synthesis and biological testing has become an indispensable part of modern drug discovery. These in silico techniques allow researchers to rationalize experimental results, predict the activity of new designs, and prioritize synthetic efforts, thereby saving time and resources.
Molecular docking is a widely used computational method that predicts how a molecule binds to the active site of a target protein. This technique has been extensively applied to pyridopyrimidine derivatives to understand their mechanism of action. For instance, docking studies have provided insights into the binding modes of:
Pyrido[2,3-d]pyrimidines with PIM-1 kinase, highlighting key interactions that drive potency. rsc.orgrsc.org
Derivatives targeting the main protease of SARS-CoV-2, guiding the design of potential antiviral agents. nih.govnih.gov
Inhibitors of EGFR, explaining their activity against both wild-type and mutant forms of the enzyme. nih.gov
Beyond docking, more complex computational methods are also employed. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been used to build predictive models for the activity of pyrido[2,3-d]pyrimidine derivatives as Wee1 kinase inhibitors. aip.org Molecular dynamics simulations have been used to validate the stability of predicted binding poses and to understand the dynamic nature of the drug-receptor interaction for pyrido[3,4-d]pyrimidine inhibitors of Mps1 kinase. mdpi.com These integrated approaches, which combine virtual screening, rational design, chemical synthesis, and biological evaluation, are crucial for efficiently optimizing the this compound scaffold into next-generation therapeutics.
Q & A
Basic Questions
Q. What are the critical safety protocols for handling 4-Chloropyrido[3,2-d]pyrimidine in laboratory settings?
- Answer : Strict personal protective equipment (PPE) is required, including gloves, lab coats, protective eyewear, and masks. Work should be conducted in a fume hood or glovebox to minimize inhalation or skin contact. Post-experiment waste must be segregated and disposed of via certified hazardous waste services to prevent environmental contamination .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming aromatic proton environments (e.g., peaks at 6.37–8.38 ppm for aniline derivatives). Infrared (IR) spectroscopy identifies functional groups (e.g., secondary amines at 3300–3500 cm⁻¹). Mass spectrometry and elemental analysis validate molecular weight and purity .
Q. What are the primary synthetic routes to this compound?
- Answer : A common method involves nucleophilic substitution on pyrido[3,2-d]pyrimidine precursors. For example, 4-chloro derivatives can be synthesized by reacting 7-azaindole derivatives with chlorinating agents under controlled conditions. Late-stage functionalization (e.g., O-demethylation or chlorine substitution) enables structural diversification .
Advanced Research Questions
Q. How can this compound derivatives be optimized for kinase inhibition (e.g., MNK, EGFR)?
- Answer : Structure-activity relationship (SAR) studies reveal that substitutions at the 4-position significantly influence potency. For instance, 4-(indolin-1-yl)-6-substituted derivatives show enhanced MNK1/2 inhibition. Computational docking (e.g., molecular dynamics simulations) can predict binding affinities to kinase active sites, guiding rational design .
Q. What strategies resolve contradictions in biological activity data for this compound-based compounds?
- Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Reproducibility requires rigorous analytical validation (HPLC purity >95%) and standardized protocols (e.g., consistent ATP concentrations in kinase assays). Cross-referencing with structural analogs (e.g., thieno[3,2-d]pyrimidines) clarifies SAR trends .
Q. How is this compound utilized in PROTAC design for targeted protein degradation?
- Answer : The chloro group serves as a handle for conjugating E3 ligase ligands (e.g., VHL or CRBN recruiters) via linker chemistry. For example, thieno[3,2-d]pyrimidine-based PROTACs degrade FAK in NSCLC cells, with efficacy validated through Western blotting and antiproliferative assays .
Q. What role does this compound play in antiviral agent development?
- Answer : Derivatives act as TLR7 agonists, stimulating innate immune responses. Molecular docking (e.g., binding energy of -4.45 kcal/mol to TLR7’s guanine-binding pocket) optimizes interactions. In vivo antiviral activity is assessed via viral load reduction in model organisms .
Methodological Considerations
- Synthetic Challenges : Chlorine’s electron-withdrawing nature complicates nucleophilic substitutions; microwave-assisted synthesis or transition-metal catalysis may improve yields .
- Data Interpretation : Use dual-referencing (e.g., NMR with TMS and solvent peaks) to avoid misassignment. Cross-validate IR and mass spectra with computational tools (e.g., PubChem’s InChI key system) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
